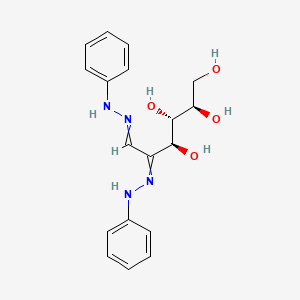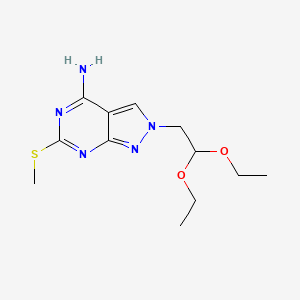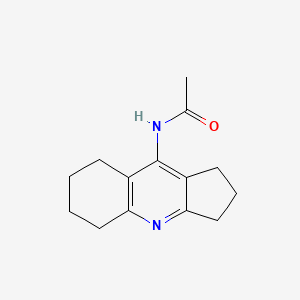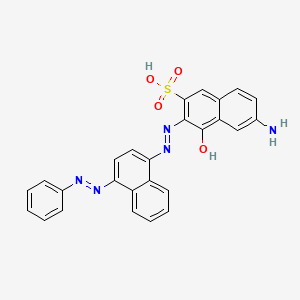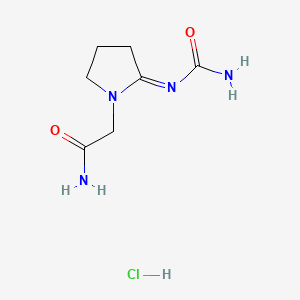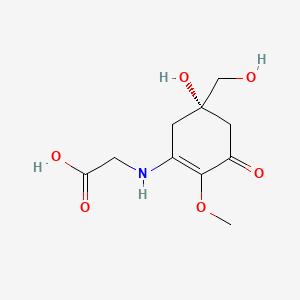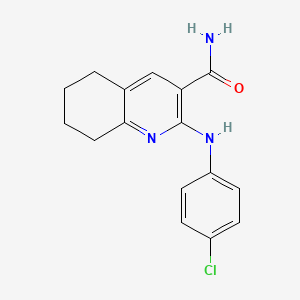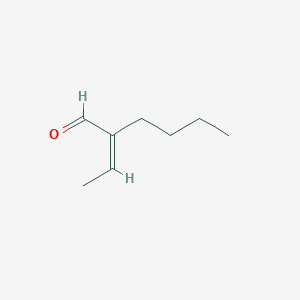
Hexanal, 2-ethylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidenehexanal is an organic compound belonging to the class of medium-chain aldehydes. It is characterized by its unique structure, which includes an ethylidene group attached to a hexanal backbone. This compound is known for its distinct cooked and roasted aroma, making it a valuable flavoring agent in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylidenehexanal can be synthesized through various organic reactions. One common method involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, 2-Ethylidenehexanal is produced using large-scale aldol condensation reactors. The process involves continuous feeding of reactants and catalysts, with precise control over reaction parameters such as temperature, pressure, and pH. The product is then purified through distillation and other separation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylidenehexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Ethylidenehexanal can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 2-Ethylidenehexanoic acid.
Reduction: 2-Ethylidenehexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylidenehexanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Ethylidenehexanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membranes and inhibiting essential enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Hexanal: A straight-chain aldehyde with similar properties but lacks the ethylidene group.
2-Methylpentanal: Another medium-chain aldehyde with a different substitution pattern.
2-Ethylbutanal: A shorter-chain aldehyde with an ethyl group attached to the butanal backbone.
Uniqueness: 2-Ethylidenehexanal stands out due to its unique structure, which imparts distinct chemical and sensory properties. Its ethylidene group enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, its characteristic aroma makes it a preferred choice in flavor and fragrance applications .
Eigenschaften
CAS-Nummer |
25409-08-9 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2Z)-2-ethylidenehexanal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4- |
InChI-Schlüssel |
RAPHJZMCZKGDSB-YWEYNIOJSA-N |
Isomerische SMILES |
CCCC/C(=C/C)/C=O |
Kanonische SMILES |
CCCCC(=CC)C=O |
Siedepunkt |
50.00 °C. @ 13.50 mm Hg |
Dichte |
1.449-1.459 (20°) |
Physikalische Beschreibung |
colourless to pale yellow liquid; cooked or roasted aroma |
Löslichkeit |
Insoluble in water soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


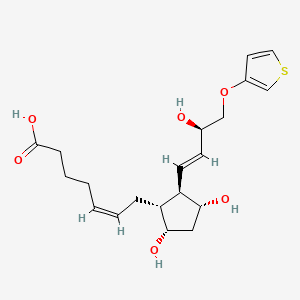
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
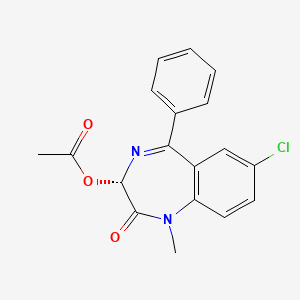
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
